Salvianolic acid C

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l’acide salvianolique C implique plusieurs étapes. Une méthode consiste à faire réagir l’acide salvianolique A avec un oxydant, un catalyseur et un accélérateur pour former l’acide salvianolique C . Les conditions de réaction impliquent généralement des températures contrôlées et des solvants spécifiques pour assurer l’obtention du produit souhaité.

Méthodes de production industrielle : Pour la production industrielle, la méthode de préparation de l’acide salvianolique C a été optimisée pour être simple et économique, ce qui la rend adaptée à la production à grande échelle. Le procédé consiste à mélanger l’acide salvianolique A avec des réactifs spécifiques dans des conditions contrôlées pour obtenir l’acide salvianolique C .

Analyse Des Réactions Chimiques

Types de réactions : L’acide salvianolique C subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier le composé afin d’améliorer ses propriétés thérapeutiques.

Réactifs et conditions courantes :

Oxydation : Des agents oxydants courants comme le peroxyde d’hydrogène ou le permanganate de potassium sont utilisés dans des conditions contrôlées pour oxyder l’acide salvianolique C.

Réduction : Des agents réducteurs comme le borohydrure de sodium peuvent être utilisés pour réduire l’acide salvianolique C dans des conditions douces.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles ou des électrophiles pour remplacer des groupes fonctionnels spécifiques dans l’acide salvianolique C.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation de l’acide salvianolique C peut conduire à la formation de divers dérivés oxydés présentant des activités biologiques améliorées .

4. Applications de la recherche scientifique

L’acide salvianolique C a un large éventail d’applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les structures polyphénoliques et leur réactivité.

Biologie : L’acide salvianolique C est étudié pour ses effets sur les processus cellulaires, notamment l’apoptose et la transduction du signal.

Médecine : Il a montré un potentiel dans le traitement des maladies cardiovasculaires, de la fibrose, du cancer et de l’insuffisance rénale aiguë.

Applications De Recherche Scientifique

Antiviral Activity Against SARS-CoV-2

Recent studies have demonstrated that salvianolic acid C exhibits potent antiviral properties against SARS-CoV-2, the virus responsible for COVID-19. Research indicates that SAC inhibits viral entry by blocking the formation of the six-helix bundle core of the spike protein, which is crucial for viral membrane fusion. The effective concentration (EC50) of SAC against SARS-CoV-2 was found to be approximately 3.41 μM, showcasing its potential as a therapeutic agent in combating COVID-19 .

Cardiovascular Protection

This compound has been extensively studied for its cardiovascular benefits. It is known to improve endothelial function, reduce lipid levels, and exert anti-inflammatory effects. Specifically, SAC has been shown to enhance blood circulation and alleviate symptoms associated with atherosclerosis by reducing low-density lipoprotein cholesterol levels and increasing high-density lipoprotein cholesterol levels .

Table 1: Effects of this compound on Cardiovascular Health

| Study Reference | Effect Observed | Mechanism |

|---|---|---|

| Liu et al., 2010 | Reduced cholesterol levels | Inhibition of lipid absorption |

| Zhang et al., 2016 | Improved endothelial function | Enhancement of nitric oxide production |

| Wu et al., 2015 | Anti-inflammatory effects | Suppression of pro-inflammatory cytokines |

Renal Protection

This compound has shown promise in protecting against cisplatin-induced acute kidney injury. In mouse models, SAC was found to attenuate oxidative stress and inflammation, activating the CaMKK–AMPK–Sirt1 signaling pathway. These findings suggest that SAC could serve as a therapeutic target for mitigating nephrotoxicity associated with chemotherapy .

Osteogenic Differentiation

Studies indicate that SAC promotes osteogenic differentiation in bone marrow mesenchymal stem cells, particularly in models of osteoporosis. This effect is attributed to the activation of specific signaling pathways that enhance bone formation and mineralization .

Anti-inflammatory Properties

This compound has been recognized for its anti-inflammatory effects, particularly in conditions induced by lipopolysaccharides (LPS). Research suggests that SAC can inhibit inflammation and apoptosis in human cell lines, making it a candidate for treating inflammatory diseases .

Angiogenesis Promotion

Emerging evidence suggests that SAC plays a role in promoting angiogenesis, which is critical for tissue repair and regeneration. Studies have shown that SAC can enhance angiogenic activity when combined with other traditional Chinese medicine extracts .

Mécanisme D'action

L’acide salvianolique C exerce ses effets par le biais de diverses cibles moléculaires et voies :

Activité antioxydante : Il capte les espèces réactives de l’oxygène, réduisant le stress oxydatif dans les cellules.

Effets anti-inflammatoires : L’acide salvianolique C inhibe la voie TLR4-TREM1-NF-κB, réduisant la neuroinflammation et protégeant contre les lésions cérébrales ischémiques.

Régulation de l’apoptose : Il favorise l’apoptose dans les cellules cancéreuses en modulant les voies de transduction du signal.

Comparaison Avec Des Composés Similaires

Alors que les acides salvianoliques A et B sont plus abondants, l’acide salvianolique C est unique en raison de sa structure moléculaire spécifique et de ses puissantes activités biologiques .

Composés similaires :

Acide salvianolique A : Connu pour ses puissantes propriétés antioxydantes et anti-inflammatoires.

Acide salvianolique B : L’acide salvianolique le plus abondant, avec de forts effets protecteurs cardiovasculaires.

Acide salvianolique D, E, F, G : Autres membres de la famille des acides salvianoliques, avec des activités biologiques variables.

L’acide salvianolique C se distingue par sa capacité unique à moduler plusieurs voies de signalisation, ce qui en fait un candidat prometteur pour des applications thérapeutiques.

Activité Biologique

Salvianolic acid C (Sal-C) is a bioactive compound derived from Salvia miltiorrhiza, commonly known as Danshen, which has been utilized in traditional Chinese medicine for centuries. Recent research has highlighted its diverse biological activities, including antiviral, antioxidant, anti-inflammatory, and protective effects against various diseases. This article provides a comprehensive overview of the biological activity of Sal-C, supported by data tables and case studies.

1. Antiviral Activity

Inhibition of SARS-CoV-2

Sal-C has demonstrated potent antiviral effects against SARS-CoV-2, the virus responsible for COVID-19. A study reported that Sal-C inhibits the virus's infection by blocking the formation of the six-helix bundle (6-HB) fusion core, a critical step in viral entry. The effective concentration (EC50) was found to be 3.41 μM, indicating strong antiviral potential at relatively low concentrations .

Mechanism of Action

The mechanism involves binding to the hydrophobic pocket in the HR1 region of the spike protein, thereby preventing the fusion of viral and host cell membranes. This action disrupts the formation of 6-HB structures essential for viral entry into cells .

2. Renoprotective Effects

Cisplatin-Induced Acute Kidney Injury

Sal-C has shown protective effects against cisplatin-induced acute kidney injury (AKI). In a mouse model, Sal-C treatment significantly reduced renal damage markers and improved renal function by attenuating oxidative stress and inflammation .

Key Findings:

- Oxidative Stress Reduction: Sal-C decreased levels of nitric oxide (NO) and pro-inflammatory cytokines associated with nephrotoxicity.

- Signaling Pathway Activation: The compound activated the CaMKK–AMPK–Sirt1 signaling pathway, which plays a crucial role in cellular energy homeostasis and inflammation regulation .

3. Antioxidant Activity

Sal-C exhibits strong antioxidant properties, which contribute to its protective effects against oxidative stress-related damage. It reduces intracellular oxidative stress levels, protecting cells from peroxidation and free radical damage .

4. Anti-Inflammatory Effects

Research indicates that Sal-C can modulate inflammatory responses by inhibiting pro-inflammatory cytokine production. This effect is particularly relevant in conditions characterized by excessive inflammation, such as infections and chronic diseases.

5. Neuroprotective Effects

Emerging studies suggest that Sal-C may have neuroprotective properties, potentially offering benefits in neurodegenerative diseases like Alzheimer's disease. Its ability to inhibit acetylcholinesterase activity suggests a role in enhancing cognitive functions .

Data Summary

The following table summarizes key biological activities and findings related to this compound:

Case Studies

-

SARS-CoV-2 Infection Study:

- Conducted using Vero-E6 cells.

- Results indicated that Sal-C effectively reduced viral plaque formation and inhibited viral entry stages.

-

Cisplatin-Induced Nephrotoxicity:

- Mice treated with Sal-C showed significant improvement in renal function tests compared to untreated controls.

- Histological analysis revealed reduced tubular damage and inflammation.

Propriétés

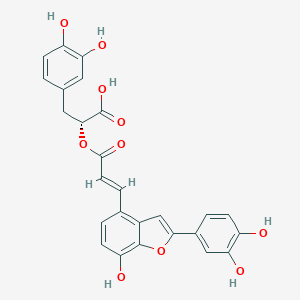

IUPAC Name |

(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-1-benzofuran-4-yl]prop-2-enoyl]oxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20O10/c27-17-5-1-13(9-20(17)30)10-23(26(33)34)35-24(32)8-4-14-2-7-19(29)25-16(14)12-22(36-25)15-3-6-18(28)21(31)11-15/h1-9,11-12,23,27-31H,10H2,(H,33,34)/b8-4+/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJWPRRNLSHTRY-VURDRKPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C=C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3C=C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101341785 | |

| Record name | Salvianolic acid C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101341785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115841-09-3 | |

| Record name | Salvianolic acid C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115841093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salvianolic acid C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101341785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALVIANOLIC ACID C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I16H9Z53ZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While research is ongoing, SAC has been shown to interact with several key targets:

- TLR4/NF-κB pathway: SAC exhibits anti-inflammatory effects by attenuating the activation of this pathway, particularly in models of periodontitis and acute kidney injury. [, ]

- Keap1/Nrf2/HO-1 signaling: SAC activates this pathway, known for its role in oxidative stress response, demonstrating protective effects against acetaminophen-induced liver injury. []

- AMPK/SIRT1 pathway: Activation of this pathway by SAC contributes to its ability to promote osteogenic differentiation in bone marrow mesenchymal stem cells. []

- TGF-β/Smad pathway: SAC inhibits this pathway, involved in epithelial-mesenchymal transition (EMT), and ameliorates renal tubulointerstitial fibrosis. []

- ACE2 and Spike Protein (2019-nCoV): Research suggests that SAC can bind to both the receptor-binding domain (RBD) of the SARS-CoV-2 Spike protein and the ACE2 receptor, potentially inhibiting viral entry into cells. []

ANone: SAC's interactions with these targets result in a range of downstream effects:

- Anti-inflammatory activity: Reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-6) and inhibition of inflammatory signaling pathways. [, , , ]

- Antioxidant activity: Increased production of antioxidant enzymes (e.g., SOD, GPx, HO-1) and reduction in oxidative stress markers (e.g., MDA). [, ]

- Anti-fibrotic activity: Inhibition of EMT, reduced expression of extracellular matrix proteins (e.g., fibronectin, collagen), and attenuation of fibrosis in various organs. [, ]

- Osteogenic differentiation: Promotion of bone formation and increased activity of osteogenic markers (e.g., alkaline phosphatase). []

- Potential antiviral activity: Inhibition of viral entry, possibly by interfering with viral attachment or fusion to host cells. []

ANone:

ANone: SAC, like many phenolic compounds, can be susceptible to degradation under certain conditions. Research indicates:

- Temperature: Elevated temperatures can accelerate degradation. []

- Light: Exposure to strong light can lead to photodegradation. []

ANone: Several strategies can enhance SAC stability:

- Appropriate packaging: Using light-resistant containers and storing at controlled temperatures can minimize degradation. []

- Antioxidant addition: Incorporating antioxidants like Vitamin C or sodium bisulfite in formulations can protect against oxidative degradation. [, ]

- Formulation optimization: Techniques like microencapsulation, nano-formulations, and complexation with cyclodextrins can enhance stability and bioavailability. [, ]

ANone: While SAC exhibits biological activity, the available research focuses primarily on its pharmacological properties, not its catalytic activity.

ANone: Computational methods have played a significant role in understanding SAC:

- Molecular docking: Used to predict binding affinities and interactions of SAC with various targets, like ACE2 and Spike protein, providing insights into potential mechanisms of action. [, , ]

- Virtual screening: Facilitates the identification of potential SAC derivatives with improved pharmacological properties by screening large databases of compounds. [, ]

- QSAR modeling: Establishes relationships between the structural features of SAC and its biological activity, aiding in the design of novel derivatives with enhanced potency and selectivity. []

ANone:

- Number and position of phenolic hydroxyl groups: Crucial for antioxidant activity and interaction with enzymes. [, ]

- Esterification and glycosylation: Can influence solubility, bioavailability, and target selectivity. [, ]

- Modifications to the benzofuran core: May affect interactions with specific amino acid residues in target proteins. []

ANone:

- Controlled porosity osmotic pump tablets: These formulations provide controlled release of SAC, enhancing its therapeutic efficacy and patient compliance. []

- Freeze-dried powder injections: This method preserves SAC's stability and allows for reconstitution before administration. [, ]

ANone: While these aspects are essential for pharmaceutical development, the provided research papers primarily focus on elucidating the pharmacological mechanisms, target interactions, and potential therapeutic applications of Salvianolic acid C. Further research is needed to fully address these aspects.

ANone:

- Early studies: Focused on identifying and characterizing SAC as a key bioactive constituent of Salvia miltiorrhiza, a plant used in Traditional Chinese Medicine. [, , , , , ]

- Recent research: Has shifted towards understanding its molecular mechanisms of action, identifying specific targets, and exploring its therapeutic potential for various diseases. [, , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.